2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a thiophene ring at position 5, an amino group at position 4, and a thioacetamide linkage to a 2-methoxyphenyl group. Its molecular structure (C₁₆H₁₆N₆O₂S₂) enables diverse biological interactions, particularly in anti-inflammatory and antimicrobial contexts .
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-22-11-6-3-2-5-10(11)17-13(21)9-24-15-19-18-14(20(15)16)12-7-4-8-23-12/h2-8H,9,16H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHVLEYSENUEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to targetinflammatory pathways . The compound’s thiophene and triazole moieties are known to interact with various biological targets, suggesting a potential multi-target mechanism of action.
Mode of Action
Based on its structural similarity to other anti-inflammatory agents, it may exert its effects by modulating the activity of key enzymes or receptors involved in inflammatory responses.
Biochemical Pathways
Given its potential anti-inflammatory properties, it may influence pathways related to inflammation and immune response.
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves the reaction of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole with a methoxyphenylacetamide derivative under specific conditions to yield the target compound. Various synthetic routes have been explored to optimize yields and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The target compound has shown significant activity against various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Pseudomonas aeruginosa | 20 | 16 µg/mL |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were evaluated through in vivo models. The administration of the compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6 in animal models subjected to induced inflammation. The following table summarizes the findings:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 75 | 90 |
This data indicates that the compound effectively mitigates inflammatory responses, suggesting its potential use in treating inflammatory diseases .
Anticancer Potential
Preliminary studies have indicated that this triazole derivative exhibits cytotoxic effects against various cancer cell lines. The following table presents IC50 values obtained from cell viability assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
These findings suggest that the compound may interfere with cancer cell proliferation and could be further investigated for its anticancer properties .
Case Studies
- Study on Stress-Protective Effects : A study conducted on rats demonstrated that sodium salt derivatives of the compound exhibited stress-protective effects by improving behavioral parameters and reducing oxidative stress markers compared to control groups .
- Histological Analysis : Another study evaluated the histological impact of the compound on liver tissues under stress conditions, revealing protective effects against cellular damage .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on related compounds showed that they could effectively inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or interfering with nucleic acid metabolism.
Case Study:
In a comparative study, derivatives of 1,2,4-triazoles were tested against common bacterial strains. Results indicated that compounds with a thiophene substitution exhibited higher antibacterial activity compared to their non-thiophene counterparts .
Stress-Protective Effects
A recent study investigated the stress-protective effects of sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate (a related compound). The research involved behavioral tests on rats subjected to stress. The results indicated that this compound significantly improved the animals' psycho-emotional states and physiological parameters, suggesting potential therapeutic applications in stress-related disorders .
| Parameter | Control Group | Test Group (Compound) |
|---|---|---|
| SOD Activity (U/mg) | 5.0 | 8.5 |
| Catalase Activity (U/mg) | 10.0 | 15.0 |
| TBA Reactants (μM) | 12.0 | 7.5 |
Plant Growth Regulation
Triazole compounds are also known for their role as plant growth regulators. They can enhance plant resistance to environmental stressors such as drought and salinity.
Case Study:
A field trial demonstrated that applying a triazole derivative improved the growth and yield of crops under saline conditions. Plants treated with the compound showed enhanced root development and increased chlorophyll content compared to untreated controls.
Toxicological Profile
While exploring its applications, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments indicate moderate toxicity when administered at high doses. The compound is classified under acute toxicity categories but shows promise in therapeutic doses .
Comparison with Similar Compounds
Variations in the Heterocyclic Ring
The thiophene ring at position 5 of the triazole core is a key structural feature. Replacing thiophene with other heterocycles alters activity:
- Furan substitution: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed anti-exudative activity comparable to diclofenac sodium but with lower potency than thiophene-containing analogs .
- Pyridine substitution: Compounds with pyridinyl groups (e.g., 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide) demonstrated enhanced anti-inflammatory activity (1.28× diclofenac) due to improved electronic interactions .
Modifications in the Aryl Acetamide Group
The 2-methoxyphenyl group in the target compound is compared to other aryl substitutions:
- 2-Chlorophenyl: 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide () exhibited moderate anti-inflammatory activity, suggesting electron-withdrawing groups (Cl) enhance target binding .
- 4-Fluorophenyl : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () showed antifungal properties, highlighting the role of fluorine in broadening activity .
- 3-Chloro-4-methoxyphenyl : A structurally similar analog (CAS 746611-08-5) demonstrated comparable anti-inflammatory efficacy but lower solubility due to bulkier substituents .
Q & A
Q. Answer :
- HepG2 cells : Assess hepatotoxicity via MTT assay (IC50 > 100 µM indicates low toxicity) .
- hERG binding assay : Patch-clamp testing to rule out cardiac ion channel inhibition (IC50 > 30 µM) .
Advanced: How can eco-friendly synthesis improve yield and sustainability?
Answer :
Green chemistry approaches :
- Microwave-assisted synthesis : Reduces reaction time from 1 hour to 15 minutes, achieving 88% yield .
- Solvent optimization : Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent, reducing waste .
Advanced: What computational tools predict binding modes to biological targets?
Q. Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5IKT) to identify key interactions (e.g., hydrogen bonds with Arg120) .
- MD simulations (GROMACS) : Validate stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
